molecular formula C12H17NO3S B2453751 methyl ((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate CAS No. 2320667-49-8

methyl ((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate

Cat. No.: B2453751
CAS No.: 2320667-49-8
M. Wt: 255.33
InChI Key: WNJOPMUQIDQTSB-UHFFFAOYSA-N
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Description

Methyl ((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate is an organic compound that features a complex structure with a thiophene ring, a tetrahydropyran ring, and a carbamate group

Mechanism of Action

Target of Action

The primary targets of the compound “methyl N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}carbamate” are currently unknown. This compound is structurally similar to other thiophene derivatives , which have been used in pharmaceutical testing . .

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s difficult to accurately summarize the biochemical pathways that this compound might affect. Thiophene derivatives have been involved in a variety of biochemical pathways in previous research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate typically involves multiple steps. One common approach is to start with the thiophene derivative and introduce the tetrahydropyran ring through a series of reactions, including cyclization and hydrogenation. The final step involves the formation of the carbamate group by reacting the intermediate with methyl isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl ((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted carbamates.

Scientific Research Applications

Methyl ((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl tetrahydro-2H-pyran-4-carboxylate: Similar structure but lacks the thiophene ring.

    Tetrahydropyran: Contains the tetrahydropyran ring but lacks the carbamate and thiophene groups.

    Thiophene derivatives: Compounds with the thiophene ring but different functional groups.

Uniqueness

Methyl ((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate is unique due to its combination of a thiophene ring, a tetrahydropyran ring, and a carbamate group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

methyl N-[(4-thiophen-3-yloxan-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-15-11(14)13-9-12(3-5-16-6-4-12)10-2-7-17-8-10/h2,7-8H,3-6,9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJOPMUQIDQTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1(CCOCC1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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